(2,6-difluorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Description
“(2,6-difluorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a chemical compound with the molecular formula C17H13F3N2OS . It is a fluorine-containing compound .
Synthesis Analysis
The synthesis of similar fluorine-containing benzyl derivatives has been described in a patent . The process involves a reduction reaction of a fluorine-containing benzonitrile derivative to obtain a fluorine-containing benzylamine derivative. The amino group in the benzylamine derivative is then replaced with a hydroxyl group to obtain a fluorine-containing benzyl alcohol derivative .Molecular Structure Analysis
The molecular structure of this compound includes a 2,6-difluorophenyl group, a 3-fluorobenzyl group, and a 4,5-dihydro-1H-imidazol-1-yl group .Scientific Research Applications
Synthetic Methodologies and Characterizations
- Fluorination techniques have been developed to enhance the photostability and spectroscopic properties of fluorophores, with bis(2,4,5-trifluorophenyl)methanone synthesized through Grignard reagent treatment and oxidation, facilitating access to fluorinated analogues of fluorescein and rhodamine. These compounds exhibit high fluorescence with tunable absorption and emission spectra (Woydziak et al., 2012).
- The use of fluoroform as a source of difluorocarbene for converting various nucleophiles to their difluoromethylated derivatives has been explored, demonstrating the versatility of fluorinated compounds in synthesis (Thomoson et al., 2014).
- Novel poly(amide-ether)s bearing imidazole pendants have been synthesized, showing potential applications in materials science due to their physical and optical properties, including solubility in organic solvents and fluorescence emission (Ghaemy et al., 2013).
Photophysical Behavior
- The photophysical behavior of DFHBI derivatives, fluorogenic molecules that bind to the Spinach aptamer for RNA imaging, was characterized, revealing the influence of solvent interactions and pH on fluorescence. This study underscores the sensitivity of fluorophores to environmental factors, which is crucial for designing fluorescence-based sensors and imaging agents (Santra et al., 2019).
Potential for NLO Materials
- Density Functional Theory (DFT) studies have identified molecules with significant non-linear optical responses, making them promising candidates for NLO device applications. This highlights the importance of electronic properties and intramolecular charge transfer in determining the NLO behavior of fluorinated compounds (Manikandan et al., 2019).
Properties
IUPAC Name |
(2,6-difluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS/c18-12-4-1-3-11(9-12)10-24-17-21-7-8-22(17)16(23)15-13(19)5-2-6-14(15)20/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSLTAFXVDAUBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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